7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, MnO2, Pb(OAc)4
Reducing Agents: NaBH4
Solvents: Common solvents include ethanol, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the compound, while substitution reactions can result in various substituted triazolopyrimidines .
Scientific Research Applications
7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), leading to increased levels of cAMP and subsequent physiological effects . The compound also binds to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but differs in the position of nitrogen atoms.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolopyrimidine core but with different substituents.
Uniqueness
7-(Aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a versatile inhibitor of various enzymes and receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
7-(aminomethyl)-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H10N6/c1-9-6-11-7-10-3-2-5(4-8)13(7)12-6/h2-3H,4,8H2,1H3,(H,9,12) |
InChI Key |
BZUWPPHTJQIXLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C(=CC=NC2=N1)CN |
Origin of Product |
United States |
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